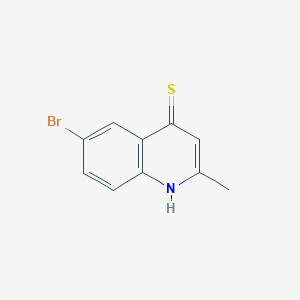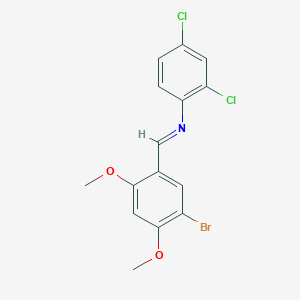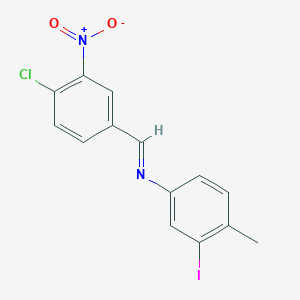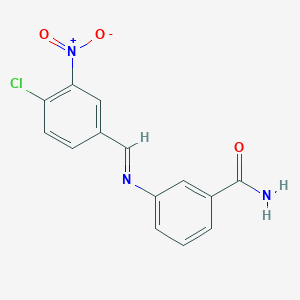
6-Bromo-2-methylquinoline-4-thiol
Vue d'ensemble
Description
6-Bromo-2-methylquinoline-4-thiol is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that have significant applications in medicinal, synthetic organic chemistry, and industrial chemistry. The presence of bromine and thiol groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Applications De Recherche Scientifique
6-Bromo-2-methylquinoline-4-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Quinoline derivatives, such as 2-methylquinoline, have shown substantial biological activities . The specific targets and their roles would need further investigation.
Mode of Action
It’s worth noting that quinoline derivatives are often used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 6-Bromo-2-methylquinoline-4-thiol might interact with its targets through a similar mechanism, leading to changes at the molecular level.
Biochemical Pathways
Given the potential biological activities of quinoline derivatives , it’s plausible that this compound could affect various biochemical pathways
Result of Action
Given the potential biological activities of quinoline derivatives , it’s plausible that this compound could have significant effects at the molecular and cellular levels.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylquinoline-4-thiol typically involves the bromination of 2-methylquinoline followed by thiolation. One common method is the bromination of 2-methylquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The resulting 6-bromo-2-methylquinoline is then subjected to thiolation using thiourea or a similar thiolating agent under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally benign catalysts and solvents, such as ionic liquids or water, can enhance the sustainability of the production process. Microwave-assisted synthesis and solvent-free conditions are also explored to improve efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-methylquinoline-4-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinolines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.
Major Products
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of dihydroquinoline derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-methylquinoline
- 2-Methylquinoline-4-thiol
- 6-Chloro-2-methylquinoline-4-thiol
Uniqueness
6-Bromo-2-methylquinoline-4-thiol is unique due to the presence of both bromine and thiol groups, which confer distinct reactivity and biological activity.
Propriétés
IUPAC Name |
6-bromo-2-methyl-1H-quinoline-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQVZEHXIGKYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)C2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Bromo-3-chlorophenyl)imino]methyl}-5-(diethylamino)phenol](/img/structure/B406116.png)

![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B406119.png)

![(4E)-N4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-N1,N1-DIETHYLBENZENE-1,4-DIAMINE](/img/structure/B406123.png)


![N-[4-(diethylamino)phenyl]-N-[(4-methoxy-1-naphthyl)methylene]amine](/img/structure/B406129.png)
![N-(2-chlorophenyl)-N-[(4-methoxy-1-naphthyl)methylene]amine](/img/structure/B406130.png)
![N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B406133.png)
![2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzamide](/img/structure/B406135.png)
![2-[(mesitylmethylene)amino]-N-phenylbenzamide](/img/structure/B406136.png)
![2-[(4-Isopropylbenzylidene)amino]benzamide](/img/structure/B406137.png)
![N-[(5-bromo-2-thienyl)methylene]-2-methyl-4-nitroaniline](/img/structure/B406139.png)
